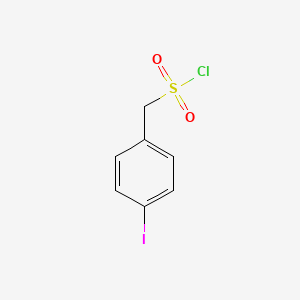
(4-Iodophenyl)methanesulfonyl chloride
Vue d'ensemble
Description
“(4-Iodophenyl)methanesulfonyl chloride” is an organic compound with the linear formula C7H6ClIO2S . It is also known as iodophenylmethanesulfonyl. The molecular weight of this compound is 316.54 g/mol.
Molecular Structure Analysis
The molecular structure of “(4-Iodophenyl)methanesulfonyl chloride” consists of a single carbon atom bound to three hydrogen atoms, and then to a single sulfur atom which is bound to two oxygen atoms. This whole unit is bound to a single chlorine atom.
Chemical Reactions Analysis
Methanesulfonyl chloride, a related compound, is highly reactive and is used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Physical And Chemical Properties Analysis
“(4-Iodophenyl)methanesulfonyl chloride” is a colorless or pale-yellow liquid at room temperature . It has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether, but is reactive to water .
Applications De Recherche Scientifique
Halogen Bonding in Arylethynyl Anion Receptor : A study by Lohrman et al. (2019) describes the use of a scaffold involving methanesulfonyl groups for anion binding, focusing on the structure-property relationship in this halogen bonding system (Lohrman et al., 2019).
Electrochemical Properties in Ionic Liquids : Research by Su, Winnick, and Kohl (2001) explores the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid, highlighting its potential as a cathode for sodium insertion (Su, Winnick, & Kohl, 2001).
Pd-Catalyzed Cross-Coupling of Methanesulfonamide : A study by Rosen et al. (2011) discusses the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, offering a safer method in pharmaceutical synthesis by avoiding genotoxic impurities (Rosen et al., 2011).
PET Radiopharmaceutical Development : McCarron and Pike (2003) describe the synthesis of [11C]methanesulfonyl chloride, a new labeling agent for PET radiopharmaceutical development, emphasizing its potential in medical imaging (McCarron & Pike, 2003).
Organic Synthesis and Chemical Intermediates : The synthesis of various organic compounds, as described by Fei (2004), involves using methanesulfonyl chloride as an intermediate. This process includes multi-step reactions starting from basic chemicals like benzyl chloride (Fei, 2004).
Mécanisme D'action
Target of Action
Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates . It’s plausible that (4-Iodophenyl)methanesulfonyl chloride may have similar reactivity, targeting alcohols or other nucleophilic functional groups in biological systems.
Mode of Action
(4-Iodophenyl)methanesulfonyl chloride likely interacts with its targets through a mechanism similar to that of methanesulfonyl chloride. Methanesulfonyl chloride is believed to undergo an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), which is then attacked by the alcohol, followed by rapid proton transfer to generate the product .
Safety and Hazards
Propriétés
IUPAC Name |
(4-iodophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRGFJNLALDQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodophenyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






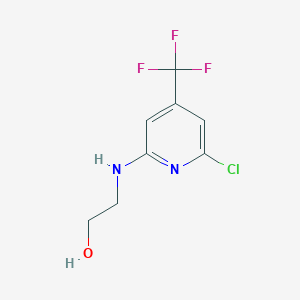
![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)


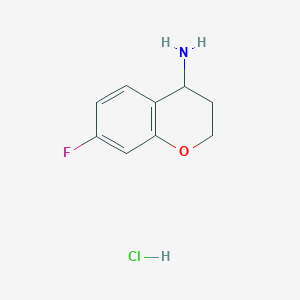
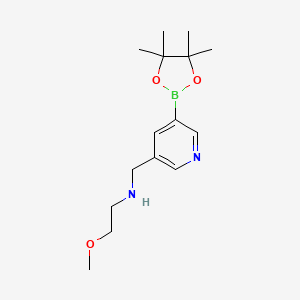

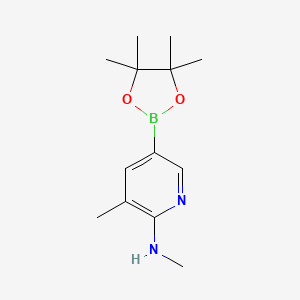
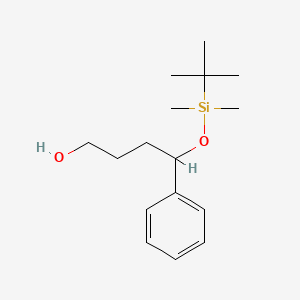
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
